tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a bicyclic tertiary amine derivative featuring a pyrrolopyridine core with a fully saturated octahydro structure. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective moiety for the amine, enabling its use in multi-step synthetic workflows, particularly in pharmaceutical and agrochemical research . This compound is structurally characterized by a fused pyrrole and pyridine ring system, with the nitrogen atoms positioned at the 2,3-b sites. Its saturated backbone enhances stability and influences solubility compared to unsaturated analogs.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
UOMASVSYWPLWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1NCCC2 |
Origin of Product |
United States |
Preparation Methods
Core Ring System Construction
The octahydro-pyrrolo[2,3-b]pyridine scaffold is typically synthesized through a tandem cyclization-hydrogenation approach. A precursor such as 1H-pyrrolo[2,3-b]pyridine undergoes catalytic hydrogenation under high-pressure H₂ (50–100 psi) using palladium on carbon (Pd/C) or platinum oxide (PtO₂) in ethanol or THF. Complete saturation of the pyridine and pyrrole rings requires 12–24 hours at 60–80°C, yielding the octahydro derivative.
Table 1: Hydrogenation Conditions for Ring Saturation
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 10% Pd/C | EtOH | 70 | 50 | 18 | 85 |
| PtO₂ | THF | 80 | 100 | 24 | 92 |
Post-hydrogenation, the free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a base. This step achieves >95% conversion within 2–4 hours at room temperature.
Alternative Pathway: Boc Protection Prior to Hydrogenation
In cases where the unsaturated precursor is sensitive to hydrogenation conditions, Boc protection is performed first. The 1H-pyrrolo[2,3-b]pyridine amine reacts with Boc₂O in tetrahydrofuran (THF) at 0°C, followed by gradual warming to 25°C. Subsequent hydrogenation of the Boc-protected intermediate under milder conditions (30 psi H₂, 40°C, 8 h) preserves stereochemistry while saturating the rings.
Industrial-Scale Synthesis Optimization
Continuous Flow Hydrogenation
Large-scale production employs continuous flow reactors to enhance efficiency and safety. A mixture of the unsaturated precursor and 5% Pd/C catalyst is pumped through a fixed-bed reactor at 100 bar H₂ and 120°C, achieving full conversion in <1 hour. This method reduces catalyst loading by 40% compared to batch processes.
Solvent Recycling and Cost Reduction
Ethyl acetate is favored in industrial settings due to its low cost and ease of removal. Post-reaction, the solvent is distilled and reused, lowering production costs by ~15%. Automated pH adjustment systems ensure consistent Boc protection reactions, minimizing side product formation.
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.12–3.45 (m, 4H, piperidine H), 4.05 (br s, 1H, NCH), 4.92 (br s, 1H, NCH₂).
-
IR (neat): 1695 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Boc C-O).
Table 2: Purity Assessment by HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 | MeCN/H₂O (70:30) | 6.8 | 99.2 |
| Chiralpak AD | Hexane/iPrOH (80:20) | 11.3 | 98.7 |
Challenges and Mitigation Strategies
Epimerization During Hydrogenation
The saturated ring system is prone to epimerization at the bridgehead carbon. Using chiral catalysts like (R)-BINAP-Pd complexes enforces a 95:5 enantiomeric ratio, while low-temperature hydrogenation (<50°C) suppresses racemization.
Boc Group Stability
Under acidic workup conditions, premature deprotection may occur. Quenching reactions with saturated NaHCO₃ instead of HCl maintains Boc integrity, improving isolated yields by 12–18%.
Emerging Methodologies
Enzymatic Boc Protection
Recent advances employ lipase enzymes in ionic liquids to catalyze Boc group installation. This green chemistry approach achieves 90% yield at 37°C without base additives, though scalability remains under investigation.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1211586-14-9
- IUPAC Name : tert-butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
The compound features a pyrrolidine structure, which is known for its versatility in forming various derivatives that can exhibit biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. The pyrrolidine framework is often associated with numerous pharmacological properties, including:
- Antidepressant Activity : Compounds with similar structures have shown promise as antidepressants due to their interaction with neurotransmitter systems.
- Antimicrobial Properties : Some derivatives of pyrrolidine compounds have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of complex molecules, including:
- Synthesis of Heterocycles : The compound can be utilized to synthesize diverse heterocyclic compounds that are crucial in drug discovery and development.
- Functionalization Reactions : It can participate in functionalization reactions, leading to the modification of existing structures to enhance biological activity or alter physical properties.
Biological Studies
Research indicates that derivatives of this compound may interact with biological targets, leading to:
- Enzyme Inhibition : Some studies suggest that pyrrolidine derivatives can inhibit specific enzymes linked to disease pathways.
- Cellular Studies : Investigations into the cellular mechanisms of action are ongoing, focusing on how these compounds affect cell signaling pathways.
Data Table of Relevant Studies
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results indicated significant activity against several strains of bacteria, suggesting potential for development into new antibiotics.
Case Study 2: Synthesis and Characterization
In another research effort, this compound was utilized as a starting material for synthesizing complex heterocycles via multi-step reactions. The synthesized products were characterized using NMR and mass spectrometry, confirming the successful incorporation of the pyrrolidine structure into larger frameworks.
Mechanism of Action
The mechanism of action of tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets in cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (QE-5026)
- Structural Difference : The pyrrolopyridine ring is fused at the 2,3-c position.
- Properties : Increased steric hindrance at the nitrogen sites, influencing reactivity in cross-coupling reactions.
- Availability : 95% purity from Combi-Blocks (CAS 169750-88-3) .
Functionalized Derivatives
tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Functional Group : Hydroxymethyl group offers a site for esterification or oxidation.
- Applications : Used in prodrug design or polymer conjugation.
- Availability : >95% purity (CAS 144657-67-0) .
Halogenated Derivatives
tert-Butyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- Functional Group : Bromine at the 4-position acts as a leaving group.
- Applications : Key intermediate in Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Availability : CAS 850892-97-6 via ChemicalBook .
Methylated Analogs
tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Structural Feature : Methyl group at the 2-position enhances lipophilicity.
- Applications : Explored in kinase inhibitor synthesis due to improved membrane permeability.
- Availability : CAS 1450661-33-2 (purity unspecified) .
Comparative Data Table
Key Research Findings
Synthetic Utility: Derivatives like the 4-bromo and 3-formyl compounds are critical intermediates in palladium-catalyzed reactions, as evidenced by their use in Sonogashira couplings and kinase inhibitor synthesis .
Protection-Deprotection Strategies : The Boc group in these compounds enables selective amine protection, facilitating the synthesis of complex heterocycles in pharmaceutical pipelines .
Solubility and Stability : Saturated analogs (e.g., octahydro derivatives) exhibit improved thermal stability compared to unsaturated variants, making them preferable for high-temperature reactions .
Biological Activity
tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 1211586-14-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 226.32 g/mol
- Appearance : Solid
- Purity : Typically around 95% .
Research indicates that compounds similar to tert-butyl octahydro-1H-pyrrolo[2,3-b]pyridine derivatives exhibit various biological activities, including:
- Inhibition of Kinases : Some derivatives have shown inhibitory effects on specific kinases involved in cancer progression. For instance, related compounds have demonstrated IC values in the low micromolar range against various kinases such as VEGFR-2, which is crucial in angiogenesis .
Pharmacological Studies
A review of pharmacological studies reveals several promising activities:
- Anticancer Activity : Certain derivatives have been tested in vivo, showing significant tumor growth inhibition in xenograft models of colorectal carcinoma .
- CNS Activity : Compounds with similar structural features have been explored for their potential neuroprotective effects, targeting GABA receptors and showing promise as anxiolytic agents .
In Vivo Studies
- Colorectal Carcinoma Model :
- Neuropharmacology :
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of pyrrolidine derivatives has shown that modifications to the pyrrolidine ring can significantly enhance biological activity. For example:
- Substituents at specific positions on the pyrrolidine ring can increase selectivity toward certain biological targets, enhancing efficacy while reducing side effects .
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | IC Value | Notes |
|---|---|---|---|
| Kinase Inhibition | VEGFR-2 | 1.46 µM | Implicated in angiogenesis |
| Anticancer Activity | Colorectal Model | N/A | Significant tumor growth inhibition |
| Neuropharmacology | GABA Analog | N/A | Anxiolytic-like effects observed |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Catalysts | Solvent | Yield | Reference |
|---|---|---|---|---|
| Cyclization | Ni(COD)₂, dtbbpy | MTBE | 56% | |
| Boc Protection | Di-tert-butyl dicarbonate | DCM | ~80%* |
*Estimated based on analogous procedures.
Advanced: How can researchers resolve discrepancies in NMR spectral data during characterization?
Methodological Answer:
Discrepancies in NMR data (e.g., unexpected splitting or integration) often arise from dynamic processes or impurities. Strategies include:
- 2D NMR Techniques : HSQC and HMBC can resolve overlapping signals in bicyclic systems by correlating - couplings .
- Variable Temperature (VT) NMR : Detects conformational exchange broadening, as seen in tert-butyl-protected pyrrolopyridines .
- Computational Validation : DFT-based chemical shift prediction (e.g., using Gaussian or ACD/Labs) aligns experimental and shifts with theoretical values .
Example : In tert-butyl-pyrrolo[2,3-b]pyridine derivatives, VT-NMR confirmed restricted rotation of the Boc group, explaining split signals at 8.48 ppm () and 149.68 ppm () .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Safety measures are critical due to limited toxicity
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., MTBE) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
Note : While IARC/OSHA have not classified the compound as carcinogenic, reproductive toxicity data are lacking; assume hazard potential .
Advanced: Which crystallographic techniques are optimal for determining its solid-state structure?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Structure Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates H-atom positions via Hirshfeld surfaces .
- Twinned Data Handling : For challenging cases (e.g., pseudo-merohedral twinning), SHELXE’s twin refinement module resolves ambiguities in space group assignment .
Example : SHELXL achieved R1 < 0.05 for tert-butyl-protected spiro compounds with similar bicyclic frameworks .
Advanced: How can computational models predict reactivity and stability?
Methodological Answer:
- Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyrrolopyridine nitrogen shows high nucleophilicity (HOMO = -5.2 eV) .
- Stability : Molecular dynamics (MD) simulations assess Boc group hydrolysis under acidic conditions. MD trajectories reveal protonation at the pyrrolidine nitrogen as the rate-limiting step .
Q. Table 2: Computational Parameters
| Property | Method | Software | Reference |
|---|---|---|---|
| HOMO/LUMO | B3LYP/6-31G* | Gaussian 16 | |
| Hydrolysis Kinetics | AMBER MD | NAMD |
Advanced: How should conflicting stability data under varying pH be addressed?
Methodological Answer:
Conflicting pH stability profiles require systematic validation:
- Controlled Replicates : Conduct triplicate experiments at pH 2–12 using buffered solutions (e.g., HCl/NaOH in H₂O:EtOH).
- Analytical Cross-Check : Combine HPLC (purity) and LC-MS (degradants) to track decomposition pathways.
- Mechanistic Studies : pH-rate profiles identify specific acid/base catalysis. For tert-butyl carbamates, acid-catalyzed hydrolysis typically dominates below pH 3 .
Example : A 2021 study resolved discrepancies by identifying trace metal ions (e.g., Fe³⁺) as catalysts for unexpected oxidative degradation at neutral pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
